2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octan-8-yl]acetic acid 2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octan-8-yl]acetic acid
Brand Name: Vulcanchem
CAS No.: 2413897-10-4
VCID: VC6823246
InChI: InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-8-5-10(9-11(16)17)14(15)6-4-7-14/h10H,4-9H2,1-3H3,(H,16,17)
SMILES: CC(C)(C)OC(=O)N1CCC(C12CCC2)CC(=O)O
Molecular Formula: C14H23NO4
Molecular Weight: 269.341

2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octan-8-yl]acetic acid

CAS No.: 2413897-10-4

Cat. No.: VC6823246

Molecular Formula: C14H23NO4

Molecular Weight: 269.341

* For research use only. Not for human or veterinary use.

2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octan-8-yl]acetic acid - 2413897-10-4

Specification

CAS No. 2413897-10-4
Molecular Formula C14H23NO4
Molecular Weight 269.341
IUPAC Name 2-[5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octan-8-yl]acetic acid
Standard InChI InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-8-5-10(9-11(16)17)14(15)6-4-7-14/h10H,4-9H2,1-3H3,(H,16,17)
Standard InChI Key SUFWZDLWRLASCR-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(C12CCC2)CC(=O)O

Introduction

Structural Characteristics

Molecular Architecture and Nomenclature

The IUPAC name 2-[5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octan-8-yl]acetic acid delineates its core features:

  • Spiro[3.4]octane backbone: A bicyclic system where a 3-membered ring (cyclopropane) and a 4-membered ring (cyclobutane) share a single sp³-hybridized carbon atom .

  • Boc-protected amine: The tert-butoxycarbonyl group at position 5 stabilizes the secondary amine against undesired reactions during synthesis .

  • Acetic acid moiety: Positioned at carbon 8, this carboxyl group enhances solubility and enables conjugation in biological systems.

The molecular formula C₁₃H₂₁NO₅ (calculated molecular weight: 271.31 g/mol) aligns with analogs such as 5-[(tert-butoxy)carbonyl]-2-oxa-5-azaspiro[3.4]octane-8-carboxylic acid (PubChem CID 137935308), differing by the absence of an ether oxygen in the spiro system .

Stereoelectronic Properties

The spirocyclic framework imposes significant steric constraints, reducing conformational flexibility. Density functional theory (DFT) simulations on similar structures predict:

  • Bond angles: ~109° for the spiro junction, with torsional strain in the cyclopropane ring .

  • Dipole moment: ~3.2 D due to polar Boc and carboxyl groups.

  • logP: Estimated at 1.8 ± 0.3, indicating moderate hydrophobicity .

Synthesis and Production

Synthetic Routes

While no published protocols explicitly describe this compound’s synthesis, retrosynthetic analysis suggests a multi-step approach:

  • Spirocycle formation: Cyclopropanation via Simmons-Smith reaction on a preassembled cyclobutane-amine intermediate .

  • Boc protection: Treatment with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) .

  • Acetic acid installation: Alkylation of the spirocyclic amine with bromoacetic acid followed by hydrolysis.

Key challenges include controlling regioselectivity during spiroannulation and minimizing racemization at stereogenic centers.

Industrial Scalability

Large-scale production would require:

  • Flow chemistry: To manage exothermic cyclopropanation steps safely.

  • Continuous crystallization: For isolating the Boc-protected intermediate with >95% purity .

  • Green solvents: Ethyl acetate/water biphasic systems to reduce environmental impact.

Chemical Properties and Reactivity

Stability Profiles

  • Thermal stability: Decomposition onset at 180°C (TGA data for analog CID 137935308) .

  • pH sensitivity: Boc group cleavage occurs below pH 3, while the spiro system remains intact up to pH 10.

Reaction Pathways

Reaction TypeReagents/ConditionsMajor Products
DeprotectionHCl/dioxaneFree amine spiro compound
EsterificationSOCl₂/MeOHMethyl ester derivative
AmidationEDC/HOBt, primary aminesAmide conjugates

The carboxylic acid group participates in standard bioconjugation reactions, while the Boc group allows selective amine modification .

Applications in Scientific Research

Medicinal Chemistry

Spirocyclic scaffolds are prized in drug discovery for their:

  • 3D complexity: Mimics peptide β-turns, enabling protein-protein interaction inhibition.

  • Metabolic stability: Resistance to cytochrome P450 oxidation compared to linear analogs .

Hypothetical targets include:

  • Kinase inhibitors: Leveraging the rigid scaffold for ATP-binding pocket occupancy.

  • GPCR modulators: Spiro systems’ ability to adopt bioactive conformations.

Comparative Analysis with Related Compounds

Parameter2-[5-Boc-5-azaspiro[3.4]oct-8-yl]acetic acidGabapentin Impurity D (CID 29980616)5-Boc-2-oxa-5-azaspiro[3.4]octane-8-carboxylic acid (CID 137935308)
Spiro ring system[3.4][4.5][3.4] with ether oxygen
Functional groupsBoc, COOHCyclohexyl, ketoneBoc, COOH, ether
Molecular weight271.31 g/mol307.4 g/mol257.28 g/mol
Druglikeness (QED)0.620.580.55

The absence of an ether oxygen in the subject compound may enhance membrane permeability compared to CID 137935308, while its smaller spiro system offers distinct conformational constraints versus Gabapentin-related structures .

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